(2Z)-2-{(2E)-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one
Description
Its structure features a thiazolidin-4-one core conjugated with a benzylidene hydrazine moiety substituted at the 2-position with a benzyloxy group and at the 3,5-positions with iodine atoms. The (2Z,2E) configuration indicates distinct stereoelectronic properties, influencing its reactivity and biological interactions.
Properties
Molecular Formula |
C17H13I2N3O2S |
|---|---|
Molecular Weight |
577.2 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13I2N3O2S/c18-13-6-12(8-20-22-17-21-15(23)10-25-17)16(14(19)7-13)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,22,23)/b20-8+ |
InChI Key |
ILDNJAAGYSPAPI-DNTJNYDQSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiazolidinone derivative with a hydrazone intermediate. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and drug development.
Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes and receptors, modulating their activity. The presence of iodine atoms and a benzyl ether group might enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Potential: Thiazolidin-4-one derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. The iodine substituents in the target compound may enhance these properties via improved membrane penetration or halogen bonding .
- Stability : The benzyloxy group likely increases metabolic stability compared to hydroxy analogs, which are prone to oxidation or glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
